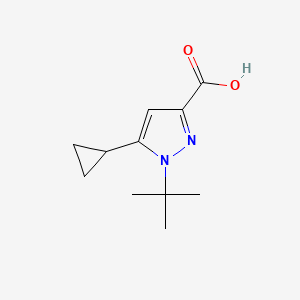
1-tert-butyl-5-cyclopropyl-1H-pyrazole-3-carboxylic acid
Overview
Description
“1-tert-butyl-5-cyclopropyl-1H-pyrazole-3-carboxylic acid” is a chemical compound with the CAS Number: 1171398-63-2 . It has a molecular weight of 208.26 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for “1-tert-butyl-5-cyclopropyl-1H-pyrazole-3-carboxylic acid” is1S/C11H16N2O2/c1-11(2,3)13-9(7-4-5-7)6-8(12-13)10(14)15/h6-7H,4-5H2,1-3H3,(H,14,15) . This code provides a standard way to encode the compound’s molecular structure and formula. Physical And Chemical Properties Analysis
The physical form of “1-tert-butyl-5-cyclopropyl-1H-pyrazole-3-carboxylic acid” is a powder . It is typically stored at room temperature .Scientific Research Applications
Catalytic Activities and Synthesis
Synthesis and Catalytic Activity of Copper(I) Pyrazolate Complexes The synthesis of new polynuclear copper(I) pyrazolate complexes from racemic pyrazole-3,5-dicarboxylic acid di-sec-butyl ester or pyrazole-3,5-di-ter-butyl was reported. These complexes were characterized and shown to catalyze the conversion of alkenes into cyclopropane derivatives with notable diastereomeric excesses, highlighting their potential in synthetic organic chemistry (Maspero et al., 2003).
Conversion in Ugi Reaction and Microwave-Assisted Synthesis The conversion of tert-Butyl amides from Ugi MCR of T-BuNC and 5-substituted-1 H-pyrazole-3-carboxylic acids was described. These amides undergo cyclization into 5,6-dihydropyrazolo[1,5- A]pyrazine-4,7-diones under microwave irradiation, revealing a convertible isocyanide's utility and demonstrating neighboring-group-assisted cleavage (Nikulnikov et al., 2009).
Preparation and Reactivity of Pyrazolo-Triazin-Ones The synthesis of 3-tert-Butyl-8-nitro-7-R-pyrazolo[5,1-c][1,2,4]triazin-4(6H)-ones was described. Various electrophilic halogenation and cycloaddition reactions were conducted, and the product structures were confirmed using a range of spectroscopic techniques, providing insights into the reactivity and functionalization of these compounds (Ivanov, 2021).
Chemical Reactions and Mechanisms
Formation of Carboxamide and Carboxylate Derivatives A study on the formation of 1H-pyrazole-3-carboxamide and -3-carboxylate derivatives was conducted. The reactions involved various binucleophiles, and the structures were confirmed through spectroscopic data and elemental analyses. A semi-empirical AM1 calculation method was used to study the reaction mechanism (Yıldırım et al., 2005).
Fixation of Carbon Dioxide and Small Molecules Research on the fixation of carbon dioxide and related small molecules by a bifunctional frustrated pyrazolylborane Lewis pair was detailed. The reaction afforded adducts as zwitterionic, bicyclic boraheterocycles. The process, including its exothermic nature and low energy barrier, was elucidated using DFT calculations (Theuergarten et al., 2012).
properties
IUPAC Name |
1-tert-butyl-5-cyclopropylpyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-11(2,3)13-9(7-4-5-7)6-8(12-13)10(14)15/h6-7H,4-5H2,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUNQZOVOKMSSEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C(=CC(=N1)C(=O)O)C2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-tert-butyl-5-cyclopropyl-1H-pyrazole-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



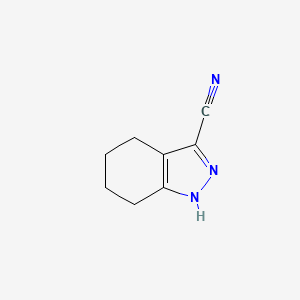
![1-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-amine](/img/structure/B1519087.png)
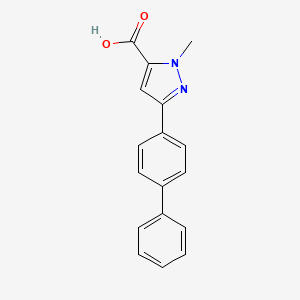
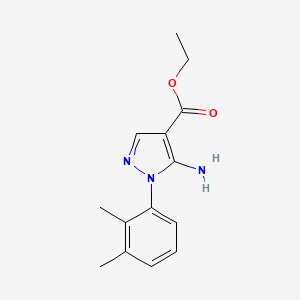
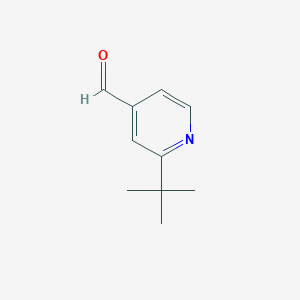
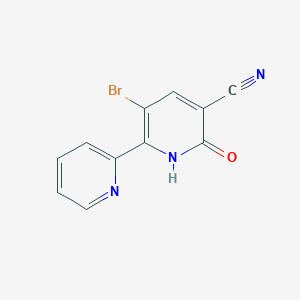
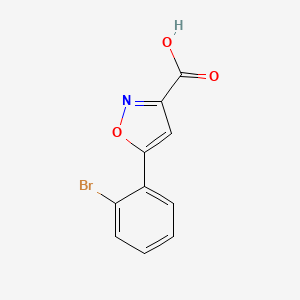
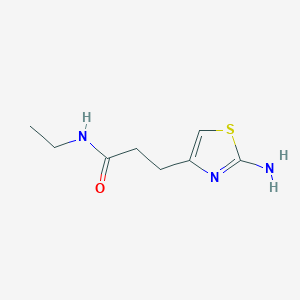
![3-[5-Bromo-2-(difluoromethoxy)phenyl]propanoic acid](/img/structure/B1519099.png)
![5-amino-1-(4-methylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1519102.png)
![1-(2-aminoethyl)-6-(ethylthio)-N-isobutyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1519103.png)
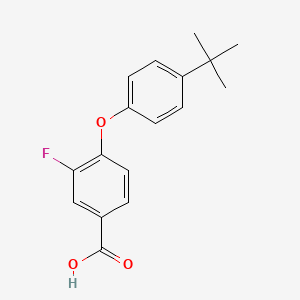
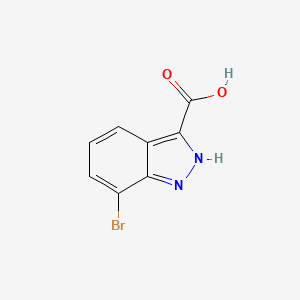
![1-[(4-Bromophenyl)sulfonyl]-4-(2-methoxyethyl)piperazine](/img/structure/B1519106.png)